Cas no 2960-66-9 (Ethyl trans-4-oxo-2-butenoate)

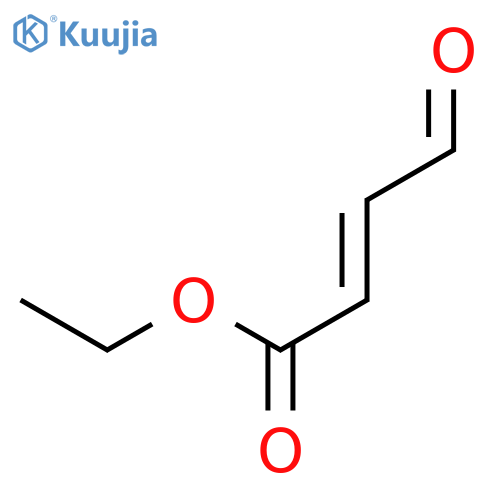

Ethyl trans-4-oxo-2-butenoate structure

商品名:Ethyl trans-4-oxo-2-butenoate

Ethyl trans-4-oxo-2-butenoate 化学的及び物理的性質

名前と識別子

-

- (E)-Ethyl 4-oxobut-2-enoate

- Ethyl 3-formylacrylate~Ethyl fumaraldehydate~trans-4-Oxo-2-butenoic acid ethyl ester

- Ethyl Trans-4-Oxo-2-Butenoate

- Ethyl 3-formylacrylate

- Ethyl trans-4-Oxobutenoate

- (2E)-4-oxo-2-butenoic acid ethyl ester

- (E)-4-oxobut-2-enoic acid ethyl ester

- 4-oxo-but-2-enoic acid ethyl ester

- 4-oxocrotonic acid ethyl ester

- Ethyl 4-oxobut-2-enoate

- ethyl fumaraldehydate

- Ethyl (E)-4-oxobut-2-enoate

- 2-Butenoic acid, 4-oxo-, ethyl ester, (2E)-

- (E)-4-oxo-but-2-enoic acid ethyl ester

- ethyl-(E)-4-oxobutenoate

- (E)-ethyl 3-formylacrylate

- ethyl-4-oxo-trans-2-butenoate

- ethyl (E)-4-oxo-2-butenoate

- ethyl (2e)-4-oxobut-2-enoate

- SDGAEBKMHIPSAC-ONEGZZNKSA-N

- BCP16342

- 4-oxo-2-butenoic Acid Ethyl Ester

- CE0113

- AK

- 4038-33-9

- J-017579

- ethyl (2E)-4-oxo-2-butenoate

- CS-W020184

- SCHEMBL1138071

- SCHEMBL1138075

- AMY39019

- AKOS015950671

- F0001-0915

- DTXSID501309387

- Fumaraldehydic Acid Ethyl Ester

- (E)-Ethyl4-oxobut-2-enoate

- A854714

- LS-13139

- 2960-66-9

- EN300-2008947

- AS-33222

- MFCD00236170

- Ethyl trans-4-oxo-2-butenoate

-

- MDL: MFCD00236170

- インチ: 1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+

- InChIKey: SDGAEBKMHIPSAC-ONEGZZNKSA-N

- ほほえんだ: O(C(/C(/[H])=C(\[H])/C([H])=O)=O)C([H])([H])C([H])([H])[H]

- BRN: 8762336

計算された属性

- せいみつぶんしりょう: 128.047344g/mol

- ひょうめんでんか: 0

- XLogP3: 0.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 4

- どういたいしつりょう: 128.047344g/mol

- 単一同位体質量: 128.047344g/mol

- 水素結合トポロジー分子極性表面積: 43.4Ų

- 重原子数: 9

- 複雑さ: 126

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.063(lit.)

- ゆうかいてん: -9°C

- ふってん: 199.3℃ at 760 mmHg

- フラッシュポイント: 68°C

- 屈折率: 1.4550

- すいようせい: Slightly soluble in water(2.6 g/L at 25°C).

- PSA: 43.37000

- LogP: 0.30460

- ようかいせい: 使用できません

Ethyl trans-4-oxo-2-butenoate セキュリティ情報

- 危険物輸送番号:UN 2927

- 危険カテゴリコード: 25-34-43

- セキュリティの説明: S23-S36/37/39-S45

- 危険レベル:8

- 包装等級:III

- 包装グループ:III

- セキュリティ用語:S23;S36/37/39;S45

- 包装カテゴリ:III

- リスク用語:R25; R34; R43

Ethyl trans-4-oxo-2-butenoate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl trans-4-oxo-2-butenoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062237-1g |

Ethyl trans-4-oxo-2-butenoate |

2960-66-9 | 98% | 1g |

¥41.00 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062237-5g |

Ethyl trans-4-oxo-2-butenoate |

2960-66-9 | 98% | 5g |

¥156.00 | 2024-08-03 | |

| Enamine | EN300-2008947-1.0g |

ethyl (2E)-4-oxobut-2-enoate |

2960-66-9 | 95.0% | 1.0g |

$25.0 | 2025-03-21 | |

| Enamine | EN300-2008947-2.5g |

ethyl (2E)-4-oxobut-2-enoate |

2960-66-9 | 95.0% | 2.5g |

$36.0 | 2025-03-21 | |

| Enamine | EN300-2008947-0.05g |

ethyl (2E)-4-oxobut-2-enoate |

2960-66-9 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-2008947-5.0g |

ethyl (2E)-4-oxobut-2-enoate |

2960-66-9 | 95.0% | 5.0g |

$54.0 | 2025-03-21 | |

| Life Chemicals | F0001-0915-1g |

Ethyl trans-4-oxo-2-butenoate |

2960-66-9 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D576311-5g |

ETHYL TRANS-4-OXO-2-BUTENOATE |

2960-66-9 | 95% | 5g |

$200 | 2024-06-05 | |

| Life Chemicals | F0001-0915-0.5g |

Ethyl trans-4-oxo-2-butenoate |

2960-66-9 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | E925375-10g |

Ethyl trans-4-Oxobutenoate |

2960-66-9 | 10g |

$ 600.00 | 2022-06-05 |

Ethyl trans-4-oxo-2-butenoate 関連文献

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

推奨される供給者

atkchemica

(CAS:2960-66-9)Ethyl trans-4-oxo-2-butenoate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2960-66-9)Ethyl trans-4-oxo-2-butenoate

清らかである:99%

はかる:25g

価格 ($):187.0